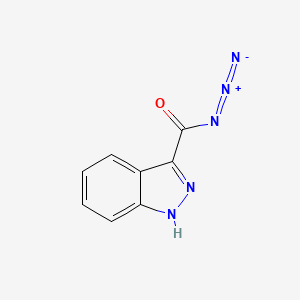

1H-Indazole-3-carbonylazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-Indazole-3-carbonylazide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by an indazole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Métodos De Preparación

One common method includes the reaction of 1H-indazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with sodium azide to yield the desired carbonylazide . This method is favored for its simplicity and efficiency.

Industrial production methods for 1H-Indazole-3-carbonylazide are not extensively documented, but the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial demands.

Análisis De Reacciones Químicas

1H-Indazole-3-carbonylazide undergoes a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Some of the key reactions include:

Substitution Reactions: The azide group can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions to form amides or esters, respectively.

Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common reagents used in these reactions include sodium azide, thionyl chloride, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted indazoles and triazoles.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 1H-indazole-3-carbonylazide span several domains:

1. Medicinal Chemistry

- Anticancer Agents : Derivatives of this compound have shown potential as inhibitors of p21-activated kinase 1 (PAK1), a target implicated in tumor progression. The compound's derivatives demonstrated excellent enzyme inhibition and selectivity, making them promising candidates for anticancer drug development .

- Anti-inflammatory and Antimicrobial Properties : Some derivatives exhibit dual activity against inflammation and microbial infections. For instance, specific indazole derivatives have been evaluated for their antimicrobial efficacy against various pathogens while also showing anti-inflammatory potential by inhibiting cyclooxygenase-2 (COX-2) activity .

2. Organic Synthesis

- Synthesis of Heterocycles : The compound serves as a versatile intermediate in synthesizing complex heterocycles and natural product analogs. Its azide functionality allows for further chemical modifications, enhancing its utility in organic synthesis .

3. Biological Research

- Kinase Inhibition : The mechanism of action often involves the inhibition of specific kinases by binding to their ATP-binding sites, disrupting signaling pathways related to cell proliferation and survival, which is critical in cancer therapy .

Case Study 1: PAK1 Inhibition

A study identified 1H-indazole-3-carboxamide derivatives as potential PAK1 inhibitors through fragment-based screening. One representative compound exhibited an IC50 value of 9.8 nM against PAK1, highlighting the compound's potential as a selective inhibitor that could suppress cancer cell migration without affecting overall tumor growth .

Case Study 2: Antimicrobial Activity

Research on various indazole derivatives revealed strong antiprotozoal activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The structure-activity relationship (SAR) analysis indicated that electron-withdrawing groups on the phenyl ring enhanced biological activity, providing insights into designing more effective antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 1H-Indazole-3-carbonylazide and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as kinase inhibitors by binding to the ATP-binding site of the kinase, thereby preventing phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making these compounds potential anticancer agents .

Comparación Con Compuestos Similares

1H-Indazole-3-carbonylazide can be compared to other indazole derivatives and azide-containing compounds. Similar compounds include:

1H-Indazole-3-carboxylic acid: Lacks the azide group but serves as a precursor in the synthesis of this compound.

1H-Indazole-3-carboxamide: Contains an amide group instead of an azide, offering different reactivity and applications.

1H-Indazole-3-carbonitrile: Features a nitrile group, which can be further transformed into various functional groups.

The uniqueness of this compound lies in its azide functionality, which provides a versatile handle for further chemical modifications and applications in diverse fields.

Conclusion

This compound is a compound of significant interest due to its versatile reactivity and wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and functional group make it a valuable intermediate in the synthesis of complex molecules and bioactive compounds.

Propiedades

Fórmula molecular |

C8H5N5O |

|---|---|

Peso molecular |

187.16 g/mol |

Nombre IUPAC |

1H-indazole-3-carbonyl azide |

InChI |

InChI=1S/C8H5N5O/c9-13-12-8(14)7-5-3-1-2-4-6(5)10-11-7/h1-4H,(H,10,11) |

Clave InChI |

LCOTUJIVYPYXDV-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=NN2)C(=O)N=[N+]=[N-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.